3-methoxy-5-methyl-1-phenyl-1H-pyrazole
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Overview
Description
3-Methoxy-5-methyl-1-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties. The compound features a five-membered ring with two adjacent nitrogen atoms, a phenyl group, a methoxy group, and a methyl group, making it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-5-methyl-1-phenyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with 3-methoxy-2-butanone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring .
Industrial Production Methods
Industrial production of pyrazoles, including this compound, often employs catalytic processes to enhance yield and selectivity. For instance, the use of metal catalysts such as palladium or copper can facilitate the cyclization reaction under milder conditions, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-methyl-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of this compound-4-carbaldehyde.
Reduction: Formation of 3-methoxy-5-methyl-1-phenyl-1H-pyrazoline.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-Methoxy-5-methyl-1-phenyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug discovery.
Industry: Utilized in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 3-methoxy-5-methyl-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazole: Lacks the methoxy group, which can influence its reactivity and biological activity.
5-Amino-3-methyl-1-phenylpyrazole: Contains an amino group instead of a methoxy group, leading to different chemical properties and applications.
Uniqueness
3-Methoxy-5-methyl-1-phenyl-1H-pyrazole is unique due to the presence of the methoxy group, which can enhance its solubility and modify its electronic properties. This makes it a valuable compound for specific synthetic and biological applications .
Properties
CAS No. |
1013-38-3 |
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Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
3-methoxy-5-methyl-1-phenylpyrazole |
InChI |
InChI=1S/C11H12N2O/c1-9-8-11(14-2)12-13(9)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI Key |
NGVOVYIGNOOSBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2)OC |
Origin of Product |
United States |
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